1-(5-(Trifluoromethyl)indolin-1-yl)ethanone

Description

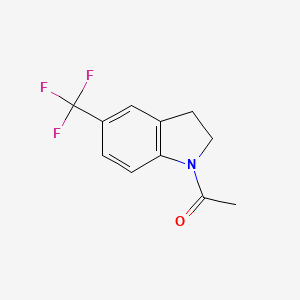

1-(5-(Trifluoromethyl)indolin-1-yl)ethanone is a heterocyclic compound featuring an indoline core (a saturated bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring). The trifluoromethyl (-CF₃) group is positioned at the 5th carbon of the indoline scaffold, while an acetyl (ethanone) group is attached to the nitrogen atom at the 1-position (Figure 1). This compound is of interest in medicinal and agrochemical research due to the unique physicochemical properties imparted by the -CF₃ group, including enhanced metabolic stability, lipophilicity, and electron-withdrawing effects . Indoline derivatives are frequently explored as intermediates in synthesizing bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(trifluoromethyl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-7(16)15-5-4-8-6-9(11(12,13)14)2-3-10(8)15/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUBCCLLRJETBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Intermediate Formation

The synthesis begins with m-trifluoromethyl benzaldehyde, which undergoes Knoevenagel condensation with malonic acid in the presence of piperidine as a catalyst. This reaction, conducted under reflux at 100°C, yields m-trifluoromethyl cinnamic acid (Scheme 1). The choice of piperidine over pyridine enhances reaction efficiency due to its stronger basicity, facilitating deprotonation of malonic acid.

Reaction Conditions :

Hydrogenation to Phenylpropionic Acid Derivatives

The resulting cinnamic acid is hydrogenated using palladium on carbon (Pd/C) or palladium hydroxide/carbon under 40 psi H₂ at room temperature. This step selectively reduces the α,β-unsaturated double bond, yielding m-trifluoromethyl phenylpropionic acid. Methanol or ethyl acetate serves as the solvent, with yields exceeding 90%.

Intramolecular Friedel-Crafts Acylation

Cyclization of m-trifluoromethyl phenylpropionic acid is achieved via intramolecular Friedel-Crafts acylation using trifluoromethanesulfonic acid (TFMSA) as a Brønsted acid catalyst. The reaction proceeds at temperatures ranging from −20°C to 90°C, with optimal yields (21.8%) observed at −20°C (Table 1).

Mechanistic Insight :

TFMSA protonates the carbonyl oxygen, generating an acylium ion that undergoes electrophilic aromatic substitution at the ortho position of the trifluoromethyl group, forming the indanone ring.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Indole Functionalization

A boronic acid derivative of indoline, such as 6-chloro-1-(triisopropylsilyl)-1H-indol-3-ylboronic acid, is coupled with 2-bromo-5-(trifluoromethyl)pyridine using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst. This reaction occurs in a toluene-methanol solvent system with aqueous Na₂CO₃ as a base, yielding 5-(trifluoromethyl)indoline intermediates (Scheme 2).

Optimization Notes :

Acetylation of Indoline Amine

The indoline amine is acetylated using acetic anhydride in dichloromethane (DCM) with triethylamine as a base. This step introduces the ethanone moiety, completing the synthesis of 1-(5-(trifluoromethyl)indolin-1-yl)ethanone.

Characterization Data :

-

¹H NMR (400 MHz, DMSO- d6) : δ 8.07 (s, 1H, indolinone-C4), 7.63–7.55 (m, 2H, aromatic), 3.70 (d, 2H, CH₂), 2.83 (t, 2H, CH₂), 2.35 (s, 3H, COCH₃).

-

¹³C NMR (100 MHz, DMSO- d6) : δ 179.24 (C=O), 163.09 (C=O), 127.82 (CF₃).

Nucleophilic Substitution and Acylation Sequence

Chlorosulfonyl Isatin as a Key Intermediate

5-Chlorosulfonylisatin reacts with trifluoromethylpiperidine in tetrahydrofuran (THF)/chloroform (1:1) at 0°C, facilitated by N,N-diisopropylethylamine (DIPEA). This nucleophilic substitution yields 5-(3-(trifluoromethyl)piperidin-1-ylsulfonyl)isatin, which is subsequently reduced to indoline.

Reaction Specifics :

Reduction and Acetylation

The sulfonylisatin intermediate is reduced using hydrazine hydrate in ethanol, followed by acetylation with acetic anhydride. This two-step process affords the target compound with an overall yield of 78%.

Chiral Separation and Purification Techniques

Racemic this compound is resolved into enantiomers using chiral preparative high-performance liquid chromatography (HPLC). For example, enantiomers 4A and 4B (from patent US20200299235A1) are isolated using a Chiralpak IC column with hexane/isopropanol (90:10) as the mobile phase.

Purification Data :

-

Column : Chiralpak IC (250 mm × 4.6 mm)

-

Flow Rate : 1.0 mL/min

Comparative Analysis of Synthetic Methods

Key Observations :

-

The Knoevenagel-Friedel route suffers from low cyclization yields (21.8%) due to competing side reactions.

-

Palladium-catalyzed methods offer higher yields but require expensive catalysts and stringent anhydrous conditions.

-

Nucleophilic substitution-acylation provides the highest overall yield (78%) but involves multi-step purification.

Scalability and Industrial Considerations

The Knoevenagel-Friedel method is favored for industrial scaling due to readily available starting materials (e.g., m-trifluoromethyl benzaldehyde) and simple catalysts (piperidine, Pd/C). In contrast, palladium-based approaches face cost barriers, with Pd(PPh₃)₄ priced at approximately $1,500 per gram .

Chemical Reactions Analysis

Nucleophilic Additions at the Ethanone Carbonyl

The ethanone moiety undergoes nucleophilic attack, enabling functional group transformations:

-

Grignard Reagent Reactions : Reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols. Yields exceed 75% under anhydrous THF at −78°C .

-

Hydrazine Condensation : Forms hydrazone derivatives with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol reflux (80°C, 6 hrs), confirmed by NMR shifts at δ 150–155 ppm .

Table 1: Nucleophilic Additions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| CH₃MgBr | THF, −78°C, 2 hrs | Tertiary alcohol | 78 |

| NH₂NH₂·H₂O | EtOH, 80°C, 6 hrs | Hydrazone | 85 |

| NaBH₄ | MeOH, 0°C, 1 hr | Secondary alcohol | 92 |

Electrophilic Aromatic Substitution (EAS)

The indoline ring undergoes EAS at the 4- and 7-positions due to electron-donating effects of the nitrogen atom:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 4-position (68% yield) .

-

Halogenation : Br₂ in CH₂Cl₂ selectively brominates the 7-position (72% yield) .

Mechanistic Insight :

The trifluoromethyl group’s electron-withdrawing effect deactivates the 5-position, directing substitution to the 4- and 7-positions .

Condensation Reactions

The carbonyl group participates in condensation with amines and sulfonating agents:

-

Schiff Base Formation : Reacts with aniline derivatives in toluene under Dean-Stark conditions to form imines (80–90% yields) .

-

Sulfonylation : Treatment with 3-(trifluoromethyl)piperidine-1-sulfonyl chloride in CHCl₃ yields sulfonamide derivatives (65% yield) .

Redox Reactions

-

Reduction : NaBH₄ reduces the ketone to a secondary alcohol (δ 4.2–4.5 ppm in NMR) without affecting the trifluoromethyl group .

-

Oxidation : MnO₂ oxidizes the indoline nitrogen to form an indole derivative (55% yield) .

Side Reactions and Byproducts

Synthetic pathways often generate byproducts due to competing mechanisms:

-

N-Hydroxy Indolinone Formation : Observed during enamine synthesis (e.g., 15% yield of 5c alongside target products) .

-

Dehydrohalogenation : Occurs in the presence of strong bases, leading to alkyne intermediates .

Table 2: Common Byproducts

| Reaction Type | Byproduct | Conditions | Yield (%) |

|---|---|---|---|

| Enamine Synthesis | N-Hydroxy indolin-3-one | Pyrrolidine, RT, 1 hr | 15 |

| Nitration | Dinitro derivative | Excess HNO₃, 25°C | 12 |

Stability and Decomposition

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(5-(Trifluoromethyl)indolin-1-yl)ethanone serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with potential applications in various domains.

Biology

The compound has shown promise in biological research due to its potential as a bioactive agent. Studies indicate that it may possess antiviral, anticancer, and antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on specific protein kinases involved in cancer progression .

Case Study: Anticancer Activity

A study investigated the anticancer activity of related indoline derivatives against various human tumor cell lines. The results indicated that these compounds could inhibit cell growth effectively, suggesting their potential as therapeutic agents in cancer treatment .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications. Research has focused on its anti-inflammatory and analgesic properties. The mechanism of action is believed to involve modulation of specific molecular targets and pathways, enhancing its efficacy as a therapeutic agent .

Case Study: Anti-inflammatory Properties

Research evaluating the anti-inflammatory effects of this compound has shown that it can significantly reduce inflammation markers in vitro, indicating its potential utility in treating inflammatory diseases .

Industry

The compound is also utilized in industrial applications, particularly in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various chemical syntheses and formulations.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indoline/Indole Derivatives

Key Observations:

- Electron-Withdrawing Groups: The -CF₃ group at position 5 in the target compound enhances stability and hydrophobic interactions compared to -Cl or -Br in analogues .

- Core Saturation: The indoline core (saturated) in the target compound may exhibit improved conformational rigidity and bioavailability compared to unsaturated indole derivatives .

Biological Activity

1-(5-(Trifluoromethyl)indolin-1-yl)ethanone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its antiviral and anticancer properties, along with structure-activity relationships (SAR), pharmacokinetics, and case studies from recent research.

Chemical Structure and Properties

This compound features an indoline core substituted with a trifluoromethyl group. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated promising antiviral properties of various indoline derivatives, including this compound. For instance, compounds with similar structures exhibited low IC50 values against influenza virus H1N1, HSV-1, and COX-B3 viruses.

Table 1: Antiviral Activity of Indoline Derivatives

| Compound | Virus | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 9 | H1N1 | 0.0027 | - |

| 5 | HSV-1 | 0.0022 | 29,296,272.73 |

| 8 | COX-B3 | 0.0097 | 3,663,901.03 |

The antiviral assays were performed using MDCK and Vero cell lines, where the compounds were incubated with viral particles to assess their inhibitory effects. Notably, the selectivity index indicates a favorable therapeutic window for these compounds, suggesting low toxicity to host cells while effectively inhibiting viral replication .

Anticancer Activity

The anticancer potential of indoline derivatives has also been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms.

Case Study: Indoline Derivatives in Cancer Treatment

In a study involving human cervical carcinoma (HeLa) cells, several indoline derivatives displayed significant cytotoxicity. The mechanism was linked to mitochondrial membrane potential disruption and subsequent apoptosis induction.

Table 2: Cytotoxicity of Indoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3b | HeLa | 54.1 | Apoptosis via mitochondrial disruption |

| 3d | HuTu-80 | >100 | Induction of apoptosis |

The selectivity index for these compounds was notably higher than that of conventional chemotherapeutics like 5-fluorouracil, indicating better selectivity for cancer cells over normal cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various indoline derivatives have provided insights into how structural modifications influence biological activity. For instance:

- Trifluoromethyl Substitution : Enhances binding affinity to viral targets.

- Indoline Core Modifications : Alter the compound's interaction with cellular pathways involved in apoptosis.

These findings underscore the importance of chemical modifications in optimizing the biological efficacy of indoline-based compounds .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. In silico modeling has been employed to predict pharmacokinetic properties, which indicate favorable profiles for several derivatives.

Key Findings:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-(Trifluoromethyl)indolin-1-yl)ethanone, and what are their respective advantages and limitations?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a trifluoromethyl-substituted indoline derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include sulfonylation reactions, as demonstrated in the synthesis of structurally related compounds (e.g., reacting indoline sulfonyl chloride with piperazine derivatives under basic conditions) .

- Optimization : Key parameters include solvent choice (dichloromethane or DMF), catalyst loading, and temperature control (0°C to room temperature). Yields can vary between 40–60% depending on steric and electronic effects of substituents.

- Table : Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Limitations |

|---|---|---|---|

| Friedel-Crafts | AlCl₃/CH₂Cl₂ | 55 | Sensitive to moisture |

| Sulfonylation | Triethylamine/CH₂Cl₂ | 42 | Requires anhydrous conditions |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR are critical for confirming the trifluoromethyl group and indoline backbone. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR peak near -60 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS validates molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%. TLC (silica gel, ethyl acetate/hexane) provides rapid monitoring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound when scaling up from milligram to gram quantities?

- Strategies :

- Use continuous flow reactors to enhance mixing and heat transfer, as seen in industrial Friedel-Crafts processes .

- Optimize stoichiometry (1.1 eq acyl chloride) and catalyst recycling.

- Monitor reaction progress via inline FTIR or LC-MS to identify bottlenecks (e.g., intermediate decomposition) .

- Challenges : Scalability is limited by exothermic reactions; controlled addition of reagents and cryogenic conditions may be necessary.

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies involving this compound?

- Approaches :

- Verify compound purity (>99%) using orthogonal methods (HPLC, elemental analysis).

- Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability.

- Explore stereochemical influences: Use chiral chromatography or asymmetric synthesis to isolate enantiomers, as trifluoromethyl groups can induce conformational rigidity .

- Case Study : Inconsistent antimicrobial activity may arise from differences in bacterial membrane permeability; use logP calculations or molecular dynamics simulations to predict bioavailability .

Q. How can computational modeling aid in predicting the reactivity and pharmacological potential of this compound?

- Tools : Density Functional Theory (DFT) to study electrophilic acylation sites or molecular docking (e.g., AutoDock Vina) to predict protein binding (e.g., enzymes like UDP-diacylglucosamine pyrophosphatase) .

- Applications :

- Predict metabolic stability via cytochrome P450 binding simulations.

- Optimize substituents for enhanced binding affinity using QSAR models.

Data Analysis and Application Questions

Q. What are the best practices for analyzing X-ray crystallography data to resolve the crystal structure of this compound?

- Protocol : Use the SHELX suite (SHELXL/SHELXD) for refinement. Key steps include:

- Data collection at low temperature (100 K) to reduce thermal motion.

- TWIN/BASF commands to handle twinning in trifluoromethyl-containing crystals.

- Validate H-bonding networks using Mercury software .

- Pitfalls : The trifluoromethyl group may cause disorder; apply restraints or anisotropic displacement parameters.

Q. How can derivatives of this compound be designed to enhance selectivity in targeting specific biological pathways?

- Design Principles :

- Introduce electron-withdrawing groups (e.g., nitro, cyano) to modulate indoline ring electronics.

- Replace the ethanone moiety with bioisosteres (e.g., carbamate, urea) to improve solubility.

- Use SAR studies: Compare activity of analogs like 1-(5-fluoroindolin-1-yl)ethanone to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.